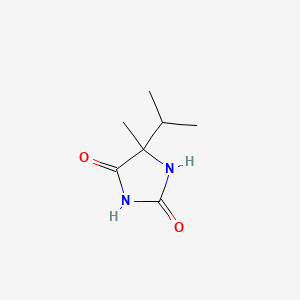

5-Isopropyl-5-methylimidazolidine-2,4-dione

Description

The exact mass of the compound 5-Isopropyl-5-methylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23279. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Isopropyl-5-methylimidazolidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Isopropyl-5-methylimidazolidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-5-propan-2-ylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c1-4(2)7(3)5(10)8-6(11)9-7/h4H,1-3H3,(H2,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKQVZVFJQFLPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401231541 | |

| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-35-6 | |

| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-isopropyl-5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005455356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC23279 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23279 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-5-(1-methylethyl)-2,4-imidazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401231541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ISOPROPYL-5-METHYLHYDANTOIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Isopropyl-5-methylhydantoin: Structural Dynamics, Synthesis, and Applications in Peptidomimetics

Executive Summary

In the realm of modern drug development and peptidomimetics, the synthesis of sterically constrained, unnatural amino acids is critical for imparting proteolytic stability to peptide-based therapeutics. 5-Isopropyl-5-methylhydantoin (IUPAC: 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione) serves as a highly stable, isolable intermediate in the synthesis of

Structural and Physicochemical Profiling

5-Isopropyl-5-methylhydantoin features a five-membered imidazolidine-2,4-dione core. The C5 position is disubstituted with both a methyl and an isopropyl group, creating a sterically congested chiral center. This specific substitution pattern is highly valuable; when hydrolyzed, it yields

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of the compound (1)[1]:

| Parameter | Value |

| IUPAC Name | 5-methyl-5-(propan-2-yl)imidazolidine-2,4-dione |

| Molecular Formula | C₇H₁₂N₂O₂ |

| Molecular Weight | 156.18 g/mol |

| Monoisotopic Mass | 156.08987 Da |

| SMILES String | CC(C)C1(C(=O)NC(=O)N1)C |

| Hydrogen Bond Donors | 2 (Imide N-H groups) |

| Hydrogen Bond Acceptors | 2 (Carbonyl O atoms) |

Stereochemical Dynamics

The C5 carbon is a stereocenter, meaning the compound exists as enantiomers. Crystallographic studies demonstrate that racemic 5-isopropyl-5-methylhydantoin crystallizes as a true racemic compound rather than a conglomerate, with a melting point approximately 25 °C lower than the pure enantiomer (2)[2]. In the solid state, the molecules self-assemble via robust N−H···O hydrogen bonds to form R22(8) rings, which further link into infinite one-dimensional homochiral tapes[2].

Synthetic Methodology: The Bucherer-Bergs Advantage

Mechanistic Causality

To synthesize

The Bucherer-Bergs reaction is the superior choice. By introducing ammonium carbonate alongside potassium cyanide, the transient aminonitrile is immediately trapped by carbon dioxide and ammonia, undergoing cyclization to form the highly stable hydantoin ring. Because the hydantoin is thermodynamically stable and often precipitates out of the solvent, it drives the reaction equilibrium to completion via Le Chatelier's principle.

Figure 1: Bucherer-Bergs synthesis workflow for 5-isopropyl-5-methylhydantoin.

Self-Validating Experimental Protocol: Bucherer-Bergs Synthesis

Caution: This protocol utilizes highly toxic potassium cyanide and generates pressure. Perform strictly in a certified fume hood behind a blast shield.

-

Co-Solvent Preparation: In a pressure-rated vessel, dissolve 1.0 equivalent of methyl isopropyl ketone in a 1:1 mixture of ethanol and water. Causality: Ethanol solubilizes the organic ketone, while water is strictly required to dissolve the inorganic salts, ensuring a homogeneous biphasic reaction interface.

-

Reagent Addition: Add 4.0 equivalents of ammonium carbonate and 2.0 equivalents of potassium cyanide. Causality: Excess ammonium carbonate acts as an in-situ source of both ammonia (for imine formation) and carbon dioxide (for hydantoin ring closure).

-

Pressurized Cyclization: Seal the vessel and heat to 60–70 °C for 16 hours. Causality: Heating accelerates the nucleophilic attack on the sterically hindered ketone. Sealing the vessel is mandatory; otherwise, the volatile NH₃ and CO₂ gases will escape, arresting the reaction.

-

In-Process Validation: Extract a micro-aliquot, quench with bleach (to destroy residual cyanide), and run TLC (Hexane:EtOAc 7:3). The reaction is complete when the ketone spot disappears.

-

Isolation: Cool the vessel to 0–5 °C. The product, 5-isopropyl-5-methylhydantoin, will precipitate as a white solid. Filter and wash with ice-cold water.

-

Post-Process Validation (FT-IR): Analyze the dried precipitate. A successful synthesis is validated by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of two distinct imide C=O stretches (~1770 cm⁻¹ and 1710 cm⁻¹) alongside a sharp N-H stretch (~3200 cm⁻¹).

Downstream Application: Hydrolysis to -Methylvaline

The robust nature of the hydantoin ring makes it an excellent storage form for unnatural amino acids. However, unlocking the free amino acid (

Figure 2: Alkaline hydrolysis of 5-isopropyl-5-methylhydantoin to α-methylvaline.

Self-Validating Experimental Protocol: Alkaline Hydrolysis

-

Ring Opening: Suspend 5-isopropyl-5-methylhydantoin in a 25% w/v aqueous solution of sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂). Reflux vigorously at 100–110 °C for 24–48 hours. Causality: The steric bulk of the isopropyl group shields the carbonyl carbons, necessitating harsh, prolonged thermodynamic conditions to force the double hydrolysis of the ring.

-

In-Process Validation (Ninhydrin Test): Spot a neutralized aliquot of the reaction mixture onto filter paper and apply Ninhydrin reagent. Heat gently. A deep purple color validates the successful liberation of the primary amine. The starting hydantoin is Ninhydrin-negative.

-

Isoelectric Precipitation: Cool the mixture to room temperature. Carefully add 6M HCl dropwise until the pH reaches the isoelectric point of

-methylvaline (typically around pH 6.0). -

Isolation: Collect the precipitated rac-

-methylvaline via vacuum filtration. Wash with cold water and dry under high vacuum. -

Post-Process Validation (LC-MS): Confirm the product via Liquid Chromatography-Mass Spectrometry. The spectrum must show an [M+H]⁺ peak at m/z 132.1, confirming the molecular weight of

-methylvaline (131.17 g/mol ).

(Note: For applications requiring enantiopure amino acids, the racemic hydantoin or the resulting racemic amino acid can be subjected to enzymatic resolution or chiral chromatography, similar to methods used for thiohydantoin derivatives (4)[4].)

References

- PubChemLite - 5-isopropyl-5-methylhydantoin (C7H12N2O2). uni.lu.

- Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin. European Journal of Chemistry.

- 2-Methyl-L-proline | 42856-71-3. Benchchem.

- Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin. European Journal of Chemistry.

Sources

- 1. PubChemLite - 5-isopropyl-5-methylhydantoin (C7H12N2O2) [pubchemlite.lcsb.uni.lu]

- 2. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin | European Journal of Chemistry [eurjchem.com]

- 3. 2-Methyl-L-proline | 42856-71-3 | Benchchem [benchchem.com]

- 4. Synthesis and crystal structure of (S)-5-isopropyl-5-methyl-2-thiohydantoin | European Journal of Chemistry [eurjchem.com]

5-isopropyl-5-methylimidazolidine-2,4-dione melting point data

An In-depth Technical Guide to the Melting Point of 5-isopropyl-5-methylimidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-isopropyl-5-methylimidazolidine-2,4-dione, a member of the hydantoin class of heterocyclic compounds, presents a case of divergent reported melting point data in scientific literature and commercial sources. This guide provides a comprehensive analysis of the available data, explores potential reasons for these discrepancies, and offers a rigorous, field-proven protocol for the accurate determination of its melting point. By synthesizing technical data with practical insights, this document serves as an essential reference for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction to 5-isopropyl-5-methylimidazolidine-2,4-dione

5-isopropyl-5-methylimidazolidine-2,4-dione, also known as 5-isopropyl-5-methylhydantoin, belongs to a class of compounds characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups. Hydantoins are a significant structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and antitumor properties[1][2]. The substituents at the 5-position of the hydantoin ring are crucial in determining the compound's pharmacological profile[1]. The specific substitution of an isopropyl and a methyl group at the C5 position of the imidazolidine-2,4-dione core imparts distinct physicochemical properties that influence its behavior in biological systems.

The accurate determination of fundamental physical constants, such as the melting point, is a cornerstone of chemical characterization. It serves as a primary indicator of purity and identity[3][4]. For a pure crystalline organic compound, the melting point is typically a sharp, well-defined temperature range of 0.5 to 1.0°C[3]. The presence of impurities leads to a depression and broadening of the melting range[3][4][5].

Analysis of Melting Point Data for 5-isopropyl-5-methylimidazolidine-2,4-dione

A review of available data reveals conflicting melting points for 5-isopropyl-5-methylimidazolidine-2,4-dione. This section presents the reported values and discusses potential origins of these discrepancies.

Reported Melting Point Values

The following table summarizes the melting point data found in various sources. It is important to note the different CAS numbers associated with what appears to be the same chemical name.

| Melting Point (°C) | CAS Number | Compound Name | Source |

| 144-145 | 16935-34-5 | 5-Isopropyl-2,4-imidazolidinedione | ChemBK[6] |

| 123-125 | 638-69-7 | 5-Isopropylimidazolidine-2,4-Dione | Ccount Chem[7] |

| 145-147 | Not provided | (S)-5-isopropylimidazolidine-2,4-dione monohydrate | PMC[8] |

Causality of Discrepancies

The observed variations in the melting point can be attributed to several factors, each with significant implications for experimental work:

-

Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can lead to different melting points. Polymorphs have distinct arrangements of molecules in the crystal lattice, resulting in different physical properties. The synthesis and crystallization conditions can influence which polymorph is obtained.

-

Presence of a Hydrate: The report of a monohydrate with a melting point of 145-147 °C suggests that the presence of water in the crystal lattice significantly affects the melting behavior[8]. The anhydrous form would be expected to have a different melting point.

-

Stereoisomerism: The compound possesses a stereocenter at the C5 position. While some sources do not specify the stereochemistry, one report explicitly mentions the (S)-enantiomer[8]. The melting point of a racemic mixture can differ from that of the pure enantiomers.

-

Impurities: As previously mentioned, even small amounts of impurities can depress and broaden the melting point range[3][4][9]. The different reported values may reflect varying levels of purity of the samples analyzed.

Given these potential sources of variation, it is imperative for researchers to meticulously characterize their synthesized or procured 5-isopropyl-5-methylimidazolidine-2,4-dione and to determine its melting point using a standardized and rigorous protocol.

Experimental Protocol for Accurate Melting Point Determination

This section outlines a detailed, self-validating methodology for the precise determination of the melting point of 5-isopropyl-5-methylimidazolidine-2,4-dione, adhering to established standards[5][9][10].

Sample Preparation: The Foundation of Accuracy

Careless sample preparation is a primary source of inaccurate melting point data[9]. The following steps ensure the sample is in an optimal state for analysis.

-

Drying: The sample must be thoroughly dried to remove any residual solvent or moisture, especially given the existence of a stable hydrate. Drying in a vacuum oven at a temperature below the expected melting point is recommended.

-

Homogenization: The crystalline sample should be finely powdered using a mortar and pestle to ensure uniform heat transfer throughout the sample[10].

-

Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. The sample should be densely packed by tapping the capillary on a hard surface.

Instrumentation and Calibration

A modern digital melting point apparatus is preferred for its precise temperature control and automated detection capabilities. However, a traditional Thiele tube setup can also yield accurate results with careful execution[3][4].

-

Calibration: The accuracy of the thermometer or the digital sensor is critical. The instrument should be calibrated using certified melting point standards that bracket the expected melting point of the sample.

Measurement Procedure

-

Rapid Initial Scan: To save time, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

-

Precise Determination: A fresh sample is then heated to a temperature approximately 10-15 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block[3].

-

Observation and Recording: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the last solid particle melts. A narrow melting range (0.5-1 °C) is indicative of a pure compound[3][5].

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure and the experimental workflow.

Caption: Experimental workflow for accurate melting point determination.

Conclusion

The melting point of 5-isopropyl-5-methylimidazolidine-2,4-dione is not a single, universally agreed-upon value. The discrepancies in the literature highlight the importance of careful sample characterization and the use of a standardized protocol for melting point determination. Researchers working with this compound should be aware of the potential for polymorphism and hydrate formation and should report their own experimentally determined melting points along with the conditions under which they were measured. This rigorous approach will contribute to a more accurate and reliable body of scientific knowledge for this and other important chemical entities.

References

-

Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]

-

5-Isopropylimidazolidine-2,4-dione. ChemBK. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Melting Point Determination. thinkSRS.com. [Link]

-

Melting point determination. SSERC. [Link]

-

Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]

-

5-Isopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one. PMC - NIH. [Link]

-

Biopharmaceutical studies on hydantoin derivatives. I. Physico-chemical properties of hydantoin derivatives and their intestinal absorption. PubMed. [Link]

-

Physicochemical and pharmacological properties of fused bicyclic hydantoins. SCIDAR. [Link]

-

5,5-Disubstituted hydantoins: syntheses and anti-HIV activity | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

Exploration of Substituted Thiazolidine-2,4-Diones: Synthesis, Characterization and Antimicrobial Evaluation. [Link]

-

Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. SciSpace. [Link]

-

Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. [Link]

-

3-isopropyl-5-methyl-2-thioxo-4-imidazolidinone. ChemSynthesis. [Link]

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [Link]

-

5-Isopropylimidazolidine-2,4-dione monohydrate. PMC. [Link]

Sources

- 1. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. mt.com [mt.com]

- 6. chembk.com [chembk.com]

- 7. ccount-chem.com [ccount-chem.com]

- 8. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thinksrs.com [thinksrs.com]

- 10. uomus.edu.iq [uomus.edu.iq]

The Emergence of a Silent Witness: A Technical Guide to Methyl Isopropyl Hydantoin as a Chemical Biomarker

This guide provides a comprehensive technical overview of 3-methyl-5-isopropylhydantoin (MIH), a pivotal chemical biomarker in the field of toxicology and industrial hygiene. We will delve into the history of this molecule, from the foundational chemistry of hydantoins to its critical role in monitoring exposure to the highly toxic industrial chemical, methyl isocyanate (MIC). This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the principles, methodologies, and applications of MIH as a biomarker.

A Historical Perspective: From Obscure Heterocycle to a Marker of Catastrophe

The story of methyl isopropyl hydantoin as a biomarker is intrinsically linked to a tragic event in industrial history. While the synthesis of hydantoin structures dates back to the 19th century with the work of von Baeyer and subsequent developments like the Urech, Bucherer-Bergs, and Read syntheses, 3-methyl-5-isopropylhydantoin itself remained a relatively obscure chemical entity.[1]

The impetus for its rise to prominence was the catastrophic release of methyl isocyanate (MIC) in Bhopal, India, in 1984.[2] This disaster, which resulted in thousands of fatalities and long-term health consequences for survivors, created an urgent need for a reliable method to assess exposure to MIC.[2] Due to the high reactivity and transient nature of MIC in biological systems, direct measurement of the compound in victims was not feasible.[2] This challenge spurred researchers to investigate stable metabolites and adducts that could serve as reliable biomarkers of exposure.

Scientists discovered that MIC reacts readily with the N-terminal valine residues of the hemoglobin protein in red blood cells.[2] This reaction forms a stable carbamoylated hemoglobin adduct. The subsequent development of analytical methods to detect this adduct, by converting it into the more stable and analytically tractable 3-methyl-5-isopropylhydantoin, solidified the role of MIH as the primary biomarker for MIC exposure.[2]

The Biochemical Foundation: From Exposure to a Stable Adduct

The formation of methyl isopropyl hydantoin as a biomarker is a two-stage process, beginning with the in-vivo reaction of methyl isocyanate with hemoglobin, followed by an in-vitro analytical conversion.

In-Vivo: The Carbamoylation of Hemoglobin

Methyl isocyanate is a highly electrophilic compound that readily attacks nucleophilic groups in biological macromolecules. The primary target for the formation of a long-lived, stable adduct is the α-amino group of the N-terminal valine on the α- and β-chains of hemoglobin.

Caption: Formation of MIH from MIC exposure.

This carbamoylation reaction is highly specific and results in a stable adduct that persists in circulation for the lifespan of the red blood cell (approximately 120 days in humans), providing a long window for exposure assessment.

In-Vitro: The Genesis of the Biomarker

To quantify the extent of MIC exposure, the N-(methylcarbamoyl)valine adduct is cleaved from the hemoglobin protein and converted into MIH through a process of acid hydrolysis and intramolecular cyclization. This conversion is a critical step in the analytical workflow, as it yields a small, stable molecule that is amenable to chromatographic separation and mass spectrometric detection.

Analytical Methodologies for the Quantification of Methyl Isopropyl Hydantoin

The accurate and sensitive quantification of MIH in biological samples, primarily whole blood or erythrocytes, is the cornerstone of its use as a biomarker. Gas chromatography-mass spectrometry (GC-MS) has historically been the most widely used technique.

Sample Preparation: A Critical Workflow

A robust and reproducible sample preparation protocol is essential for the reliable quantification of MIH. The following steps represent a generalized workflow:

Caption: General analytical workflow for MIH analysis.

Experimental Protocol: A Step-by-Step Guide

-

Erythrocyte Lysis and Hemoglobin Precipitation:

-

Whole blood is centrifuged to separate plasma and erythrocytes.

-

The erythrocyte pellet is washed with saline and then lysed with deionized water.

-

Hemoglobin is precipitated using an organic solvent such as acetone.

-

-

Acid Hydrolysis and Cyclization:

-

The hemoglobin pellet is resuspended in a strong acid, typically hydrochloric acid.

-

The mixture is heated to facilitate the hydrolysis of the N-(methylcarbamoyl)valine from the protein and promote its cyclization to MIH.[2]

-

-

Liquid-Liquid Extraction:

-

After cooling, the aqueous solution is neutralized and MIH is extracted into an organic solvent like ethyl acetate.[2] This step is crucial for isolating MIH from the complex biological matrix.

-

-

Concentration and Analysis:

-

The organic extract is concentrated under a stream of nitrogen.

-

The resulting residue is reconstituted in a suitable solvent for injection into the analytical instrument.

-

Instrumental Analysis: GC-MS and LC-MS/MS

Gas Chromatography-Mass Spectrometry (GC-MS): This has been the traditional method of choice for MIH analysis.[2] The volatile nature of MIH makes it well-suited for GC separation.

-

Separation: A capillary column, often with a 5% phenyl-methylpolysiloxane stationary phase, is used to separate MIH from other components in the extract.

-

Detection: Mass spectrometry is used for detection, providing high selectivity and sensitivity. Quantification is typically performed using selected ion monitoring (SIM) of characteristic fragment ions of MIH.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): More recent methods have utilized LC-MS/MS, which can offer advantages in terms of reduced sample preparation (derivatization is often not required) and potentially higher throughput.

-

Separation: Reversed-phase liquid chromatography is used to separate MIH.

-

Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity, minimizing interferences from the biological matrix.[3]

Quantitative Data and Method Validation

The validation of analytical methods for MIH is critical to ensure the reliability of the data. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.

| Analytical Method | Limit of Detection (LOD) | Precision (%RSD) | Accuracy (% Recovery) | Reference |

| GC-FID | 0.0094 mg/L lysate | Not Reported | Not Reported | Ramachandran et al. (1988)[2] |

| GC-MS | 0.05 mg/kg RBC precipitate | <8.5% | Within 8% of nominal | Logue et al. (2018)[2][4][5] |

| UPLC-MS/MS | 0.01 µmol/g | 1.7% | 97.3% | [3] |

Causality in Experimental Choices: The choice between GC-MS and LC-MS/MS often depends on the available instrumentation, the desired sample throughput, and the required sensitivity. While GC-MS is a well-established and robust technique for MIH, LC-MS/MS can offer advantages in high-throughput settings due to simpler sample preparation. The use of an isotopically labeled internal standard, such as ¹³C₅,¹⁵N-MIH, is crucial in both methods to correct for variations in extraction efficiency and instrument response, thereby ensuring high accuracy and precision.[2]

Validation and Application of Methyl Isopropyl Hydantoin as a Biomarker

The utility of MIH as a biomarker for MIC exposure has been validated through numerous studies.

-

Dose-Response Relationship: Studies in animal models have demonstrated a clear dose-response relationship between the concentration of inhaled MIC and the levels of MIH detected in the blood. This correlation is fundamental to its use in quantitative exposure assessment.

-

Time-Course: The formation of the hemoglobin adduct is rapid, and its persistence allows for the detection of exposure long after the initial event. The level of MIH reflects the cumulative exposure over the lifespan of the red blood cells.

-

Specificity and Interferences: While MIH is a highly specific biomarker for MIC exposure, it is important to consider potential interferences. Endogenous levels of N-methylcarbamoylated valine residues in hemoglobin have been reported, which can lead to background levels of MIH.[2] Therefore, it is crucial to establish a baseline range in unexposed populations to accurately interpret the results from potentially exposed individuals.

Applications Beyond MIC Exposure: To date, the application of methyl isopropyl hydantoin as a chemical biomarker has been almost exclusively in the context of methyl isocyanate exposure. There is currently no significant body of research to suggest its utility as a biomarker for other chemical exposures or as a diagnostic or prognostic marker for disease states.

Conclusion and Future Directions

Methyl isopropyl hydantoin has evolved from a chemical curiosity to an indispensable tool in industrial toxicology. Its history is a testament to the power of analytical chemistry in addressing critical public health challenges. The development of robust and sensitive methods for its quantification has provided a means to assess exposure to one of the most hazardous industrial chemicals.

Future research in this area may focus on the further refinement of analytical methods to enhance throughput and reduce costs, making large-scale biomonitoring more feasible. Additionally, further investigation into the background levels of MIH in different populations will improve the accuracy of exposure assessment at low levels. The story of methyl isopropyl hydantoin serves as a powerful example of how a specific molecule can become a silent witness to a chemical exposure, providing invaluable information for protecting human health.

References

-

Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. Journal of Chromatography B, 1093-1094, 119-127. [Link]

-

Konnert, L., et al. (2024). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. Molecules, 29(19), 4478. [Link]

-

Request PDF. (n.d.). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. ResearchGate. [Link]

-

ResolveMass Laboratories Inc. (2026, February 11). GC-MS vs LC-MS. [Link]

-

Arome Science. (2025, October 24). GC-MS vs LC-MS: How to Choose for Metabolomics Research. [Link]

-

Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]

-

Biotage. (2023, February 2). How does my sample prep change between GC/MS and LC/MS/MS? [Link]

-

Logue, B. A., et al. (2018). Determination of Methyl Isopropyl Hydantoin from Rat Erythrocytes by Gas-chromatography Mass-spectrometry to Determine Methyl Isocyanate Dose Following Inhalation Exposure. Open PRAIRIE: Open Public Research Access Institutional Repository and Information Exchange. [Link]

-

Logue, B. A., et al. (2018). Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Determination of Methyl Isopropyl Hydantoin from Rat Erythrocytes by G" by Brian A. Logue, Zhiling Zhang et al. [openprairie.sdstate.edu]

- 5. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values of 5-isopropyl-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to the pKa Values of 5-isopropyl-5-methylimidazolidine-2,4-dione

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] This guide provides a comprehensive technical overview of the pKa values associated with 5-isopropyl-5-methylimidazolidine-2,4-dione, a substituted hydantoin. While direct experimental pKa values for this specific molecule are not prevalent in publicly accessible literature, this document serves as a detailed framework for its determination. We will explore the underlying chemical principles of the hydantoin scaffold, detail robust experimental methodologies for accurate pKa measurement, describe powerful computational prediction techniques, and provide expert analysis grounded in the properties of structurally related compounds.

Introduction: The Significance of the Hydantoin Scaffold and its Ionization

5-isopropyl-5-methylimidazolidine-2,4-dione belongs to the hydantoin class of compounds, a five-membered heterocyclic ring structure that is a cornerstone in medicinal chemistry.[3][4] Hydantoin derivatives exhibit a wide range of pharmacological activities, including anticonvulsant, antiarrhythmic, and antitumor properties.[3] The ionization state of the hydantoin ring system is pivotal to its biological activity and pharmacokinetic behavior, making an understanding of its pKa essential for researchers, scientists, and drug development professionals.

The acidity of the hydantoin scaffold primarily stems from the protons attached to the nitrogen atoms. The proton at the N-3 position is the most acidic. Deprotonation at this site yields a conjugate base that is significantly stabilized by resonance, delocalizing the negative charge across the N-C=O system. The proton at the N-1 position is considerably less acidic. This guide will focus on the determination of the principal pKa value corresponding to the N-3 proton.

Part I: Experimental Determination of pKa

The experimental measurement of a pKa value relies on monitoring a pH-dependent physical property of the molecule in a series of buffered solutions.[5] This generates a characteristic sigmoidal curve where the inflection point corresponds to the pH at which the protonated and deprotonated species are present in equal concentrations, thus defining the pKa.[5]

Recommended Method: UV-Vis Spectrophotometry

Expertise & Causality: UV-Visible spectrophotometry is a highly reliable and accessible method for pKa determination, particularly for compounds containing a chromophore, such as the hydantoin ring.[6][7] The underlying principle is that the electronic structure of the molecule changes upon ionization, leading to a predictable shift in its UV absorbance spectrum.[8] By measuring the absorbance at a specific wavelength across a range of pH values, a titration curve can be generated to determine the pKa with high precision. This method is advantageous due to its high sensitivity, low sample consumption, and amenability to high-throughput formats.[9]

Experimental Protocol: High-Throughput UV-Vis Spectrophotometry in 96-Well Plate Format

This protocol is designed for efficiency and is well-suited for sparingly soluble compounds, which is often a characteristic of drug candidates.[9]

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 5-isopropyl-5-methylimidazolidine-2,4-dione in a suitable organic co-solvent, such as DMSO or methanol. The use of a co-solvent is critical for ensuring solubility but should be kept at a low, consistent percentage (e.g., 1-2% v/v) in the final assay to minimize its effect on the aqueous pKa value.[9]

-

Buffer Preparation: Prepare a series of universal buffer solutions with precisely known pH values, typically spanning a range of at least 3 pH units centered around the estimated pKa (e.g., pH 8.0 to 11.0 for a hydantoin).

-

Plate Preparation: In a 96-well UV-transparent microplate, add the appropriate volume of each buffer solution to the wells. Subsequently, add a small, fixed volume of the compound's stock solution to each well, ensuring rapid mixing.

-

Spectrophotometric Measurement: Place the plate in a microplate spectrophotometer. Record the full UV spectrum (e.g., 250–500 nm) for each well.

-

Data Analysis & Self-Validation:

-

Identify the wavelength(s) of maximum absorbance difference between the fully protonated (low pH) and fully deprotonated (high pH) forms of the molecule.[9]

-

Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

-

Fit the data to a sigmoidal dose-response equation (e.g., the Henderson-Hasselbalch equation). The inflection point of the resulting curve is the pKa value.[10]

-

The quality of the fit (e.g., an R² value > 0.99) serves as an internal validation of the experimental data's consistency and reliability.

-

Workflow Visualization

Caption: Thermodynamic cycle for QM-based pKa calculation.

Predicted pKa Values and Expert Analysis

Given the lack of direct experimental data, we can provide an expert-informed estimate for the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione based on data from related structures.

| Compound | C-5 Substituents | Known/Expected pKa (N-3 H) | Rationale / Reference |

| Hydantoin | H, H | ~9.1-9.2 | Parent scaffold. [11] |

| 5,5-Dimethylhydantoin | Methyl, Methyl | ~9.2-9.3 | Alkyl groups are weakly electron-donating, slightly increasing basicity (higher pKa). |

| 5,5-Diphenylhydantoin | Phenyl, Phenyl | ~8.1-8.3 | Phenyl groups are electron-withdrawing, increasing acidity (lower pKa). [12] |

| 5-isopropyl-5-methylhydantoin | Isopropyl, Methyl | 9.2 – 9.5 (Predicted) | The isopropyl and methyl groups are both electron-donating, expected to make the N-3 proton slightly less acidic than in the parent hydantoin. |

The alkyl groups (isopropyl and methyl) at the C-5 position are weak electron-donating groups. This electronic effect increases the electron density in the ring system, making the deprotonation of the N-3 proton slightly less favorable compared to the unsubstituted hydantoin. Therefore, the pKa value is predicted to be slightly higher than that of hydantoin itself.

Conclusion and Recommendations

A thorough understanding of the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione is fundamental for its development as a potential therapeutic agent. While no direct experimental value is published, this guide has established a robust framework for its determination.

-

Prediction: Based on the known electronic effects of alkyl substituents on the hydantoin ring, the pKa for the N-3 proton is confidently predicted to be in the range of 9.2 to 9.5 .

-

Experimental Verification: For definitive characterization, it is strongly recommended to perform an experimental determination. High-throughput UV-Vis spectrophotometry offers an excellent balance of accuracy, speed, and low sample consumption and is the preferred method. For challenging samples with very low solubility, Capillary Electrophoresis is a superior alternative.

-

Drug Development Context: An experimentally confirmed pKa in this range indicates that the compound will be predominantly in its neutral, protonated form at physiological pH (~7.4). This has significant implications for its membrane permeability, solubility, and potential interactions with biological targets, providing critical information for formulation scientists and medicinal chemists.

This comprehensive analysis provides the necessary theoretical grounding and practical methodologies for researchers to confidently determine and utilize the pKa of 5-isopropyl-5-methylimidazolidine-2,4-dione in their research and development endeavors.

References

-

13 (2022). Journal of Chromatography A.

-

(2015). Analytical Chemistry.

-

(2014). ACS Combinatorial Science.

-

(2022). Analiza.

-

(2004). Journal of Chromatography A.

-

(2015). Reference Module in Chemistry, Molecular Sciences and Chemical Engineering.

-

(2025). PharmaGuru.co.

-

(2013). International Journal of Molecular Sciences.

-

(2008). The Journal of Physical Chemistry A.

-

(2017). ResearchGate.

-

(n.d.). Mettler Toledo.

-

(2013). Journal of Chemistry.

-

(1968). Journal of Pharmaceutical Sciences.

-

(n.d.). ChemBK.

-

(n.d.). Schrödinger.

-

(2014). International Journal of Pharmaceutical Sciences and Research.

-

(n.d.). Optibrium.

-

(2025). ResearchGate.

-

(n.d.). ResearchGate.

-

(2021). International Journal of Molecular Sciences.

-

(n.d.). Chemagination.

-

(2015). ResearchGate.

-

(2009). ACS Medicinal Chemistry Letters.

-

(1980). Journal of the Chemical Society, Perkin Transactions 2.

-

(2020). Semantic Scholar.

-

(n.d.). Mettler Toledo.

-

(n.d.). Scribd.

-

(2023). International Journal of Innovative Research and Scientific Studies.

-

(2012). Acta Crystallographica Section E: Structure Reports Online.

-

(2017). ResearchGate.

-

(2019). Semantic Scholar.

-

(n.d.). Wikipedia.

-

(n.d.). ChemNet.

-

(2020). Nature Communications.

-

(2013). Acta Crystallographica Section E: Structure Reports Online.

-

(n.d.). Sigma-Aldrich.

-

(2018). Iranian Journal of Pharmaceutical Research.

-

(n.d.). Taylor & Francis Online.

-

(2012). PubMed.

-

(n.d.). PubChem.

-

(n.d.). US EPA Chemicals Dashboard.

-

(2022). Molecules.

Sources

- 1. analiza.com [analiza.com]

- 2. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 3. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaguru.co [pharmaguru.co]

- 7. pharmascholars.com [pharmascholars.com]

- 8. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 9. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. Calculation of pKa values of nucleobases and the guanine oxidation products guanidinohydantoin and spiroiminodihydantoin using density functional theory and a polarizable continuum model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of the pKa' value for 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diposit.ub.edu [diposit.ub.edu]

Methodological & Application

Application Note: Bucherer-Bergs Synthesis of 5-Isopropyl-5-methylhydantoin from 3-Methyl-2-butanone

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of 5,5-disubstituted hydantoins is a cornerstone of heterocyclic chemistry, providing critical intermediates for the development of unnatural

Scientific Rationale & Mechanistic Causality

The Bucherer-Bergs reaction is a highly efficient multicomponent condensation that converts ketones into hydantoins using potassium cyanide (KCN) and ammonium carbonate

To overcome this, we must manipulate the reaction equilibrium. By utilizing a sealed reaction vessel and an excess of

The Reaction Pathway

The transformation is not a single concerted step but a complex cascade driven by thermodynamic sinks[4]:

-

Imine/Cyanohydrin Equilibrium:

acts as a dual-source reagent and a buffer. It dissociates to provide -

-Aminonitrile Formation: Cyanide ions attack the imine (or cyanohydrin) via an

-

Carboxylation & Cyclization: The aminonitrile undergoes nucleophilic addition to

, forming a cyano-carbamic acid intermediate. This intermediate undergoes rapid intramolecular cyclization to a 5-imino-oxazolidin-2-one[5]. -

Isomerization: A final, thermodynamically driven rearrangement yields the stable hydantoin ring[5].

Figure 1: Mechanistic cascade of the Bucherer-Bergs synthesis highlighting key intermediates.

Experimental Protocol & Self-Validating Workflow

Safety & Compliance (CRITICAL)

-

Cyanide Toxicity: KCN is highly lethal. All dry powder handling and solution preparation must occur in a certified high-flow fume hood.

-

HCN Gas Evolution: Step 4 (Acidification) converts unreacted cyanide into Hydrogen Cyanide (HCN) gas. This step requires extreme caution, slow addition of acid, and an alkaline scrubber system attached to the exhaust.

Materials & Stoichiometry

-

3-Methyl-2-butanone: 50.0 mmol (4.31 g) - Limiting Reagent

-

Potassium Cyanide (KCN): 100.0 mmol (6.51 g) - 2.0 eq

-

Ammonium Carbonate

: 150.0 mmol (14.4 g) - 3.0 eq -

Solvent: 50 mL of 50% v/v Aqueous Ethanol (

)

Figure 2: Step-by-step experimental workflow for the Bucherer-Bergs hydantoin synthesis.

Step-by-Step Procedure

Step 1: Reagent Solvation

In a 100 mL heavy-walled pressure flask equipped with a magnetic stir bar, dissolve

-

Causality: 50% ethanol is chosen because it acts as a universal solvent here; the water dissolves the inorganic salts, while the ethanol solubilizes the lipophilic 3-methyl-2-butanone[5].

Step 2: Condensation & Thermal Activation Add 3-methyl-2-butanone (4.31 g) to the mixture. Seal the pressure flask tightly. Heat the reaction mixture in an oil bath at 70 °C with vigorous stirring for 18 hours.

-

Causality: The sealed vessel prevents the escape of volatile

and

Step 3: Cooling and Venting Remove the flask from the oil bath and allow it to cool completely to room temperature. Self-Validation: The pressure inside the flask will drop as it cools. Carefully open the flask inside the fume hood to vent any residual gases.

Step 4: Isoelectric Precipitation (Acidification) Transfer the mixture to a beaker. While stirring vigorously, add 6M HCl dropwise until the pH reaches 2–3 (verify with wide-range pH paper).

-

Causality: Hydantoins are weakly acidic. Lowering the pH protonates the hydantoin nitrogen, drastically reducing its aqueous solubility and forcing it to precipitate out of the solvent matrix[1].

-

Self-Validation: A thick white precipitate should form immediately upon reaching pH 3. If no precipitate forms, the reaction failed or the solvent volume is too high.

Step 5: Isolation & Purification Collect the crude white solid via vacuum filtration. Wash the filter cake with 20 mL of ice-cold distilled water to remove residual inorganic salts. Recrystallize the solid from a minimal amount of boiling 50% aqueous ethanol.

-

Causality: Recrystallization yields highly pure racemic 5-isopropyl-5-methylhydantoin. Interestingly, crystallographic studies confirm that this specific molecule crystallizes as a racemic compound rather than a conglomerate, meaning both enantiomers co-exist in the same crystal lattice[6].

Quantitative Data Presentation

To illustrate the necessity of the optimized conditions for this sterically hindered substrate, the table below compares standard Bucherer-Bergs conditions against our optimized protocol.

| Reaction Parameter | Standard Conditions (Unhindered Ketones) | Optimized Conditions (3-Methyl-2-butanone) | Rationale for Optimization |

| Molar Ratio (Ketone : KCN : | 1 : 1.2 : 2.0 | 1 : 2.0 : 3.0 | Excess reagents compensate for steric hindrance and drive the equilibrium[4]. |

| Vessel Type | Open Reflux Condenser | Sealed Pressure Flask | Retains volatile |

| Temperature | 60 °C | 70 °C | Higher thermal energy required to form the crowded |

| Reaction Time | 6 – 8 hours | 18 hours | Extended time ensures complete conversion to the thermodynamic hydantoin sink. |

| Expected Yield | 30% – 45% | 75% – 85% | Maximized through pH-controlled precipitation and prolonged thermal activation. |

References

-

Alfa Chemistry. Bucherer-Bergs Reaction.1

-

MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. 3

-

Wikipedia. Bucherer–Bergs reaction. 5

-

Benchchem. Bucherer-Bergs Hydantoin Synthesis Technical Support. 4

-

European Journal of Chemistry. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin.6

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. Crystal structures of racemic and enantiomeric 5-isopropyl-5-methylhydantoin | European Journal of Chemistry [eurjchem.com]

Application Note: Quantification of Methyl Isocyanate Exposure via Analysis of a Specific Hemoglobin Adduct-Derived Hydantoin

Introduction

Methyl isocyanate (MIC) is a highly reactive and acutely toxic industrial chemical, notorious for its role in the 1984 Bhopal disaster, which resulted in thousands of deaths and long-term health consequences for over 170,000 survivors.[1] MIC is primarily used in the production of carbamate pesticides.[1][2] Its extreme toxicity stems from its high electrophilicity, allowing it to react readily with nucleophilic groups in biological macromolecules, such as proteins, leading to cellular damage.[3] Acute exposure can cause severe damage to the respiratory tract, eyes, and other organs, with pulmonary edema being a primary cause of death.[1]

Given its reactivity and the transient nature of unbound MIC in the body, direct measurement is not feasible for assessing exposure. Therefore, stable biomarkers are essential for accurately determining an individual's internal dose, which is critical for clinical management, epidemiological studies, and evaluating the efficacy of therapeutic interventions.[2][4] Protein adducts, particularly those with hemoglobin (Hb), serve as excellent cumulative biomarkers because of the long lifespan of red blood cells (approx. 120 days).[5]

This application note provides a detailed protocol for the determination of MIC exposure by analyzing a specific, stable derivative formed from the reaction of MIC with hemoglobin.

Principle of the Biomarker: From Adduct to Analyte

Methyl isocyanate reacts with the N-terminal valine residues of the hemoglobin protein to form a stable N-methylcarbamoyl adduct.[2][6] This adduct serves as a long-term, integrated measure of MIC exposure. For analytical purposes, direct measurement of this large protein adduct is cumbersome. Instead, a well-established chemical procedure, known as a modified Edman degradation, is employed.[3][7]

In this procedure, the globin protein is isolated and subjected to acid hydrolysis. This cleaves the N-methylcarbamoylated N-terminal valine and causes it to cyclize into a stable, smaller, and more easily analyzable molecule: 3-methyl-5-isopropylhydantoin (MIH) .[2][3][8] The amount of MIH detected is directly proportional to the level of the initial hemoglobin adduct, thus providing a quantitative measure of MIC exposure.

It is important to note the correct nomenclature and structure of the biomarker. The isopropyl group at position 5 originates from the valine side chain, while the methyl group from MIC is located at position 3 of the hydantoin ring.

Chemical Pathway: Formation of 3-methyl-5-isopropylhydantoin (MIH)

The following diagram illustrates the reaction of Methyl Isocyanate (MIC) with the N-terminal valine of hemoglobin and the subsequent analytical conversion to the measurable biomarker, MIH.

Caption: Reaction of MIC with hemoglobin and conversion to the MIH biomarker.

Detailed Protocols

This section outlines the complete workflow, from sample collection to final data analysis. The protocol is designed to ensure high sensitivity, specificity, and reproducibility.

Experimental Workflow Overview

The diagram below provides a high-level overview of the entire analytical process.

Caption: Overall workflow for MIH biomarker analysis.

Part A: Sample Preparation - Globin Isolation

Rationale: The target adduct is on the hemoglobin protein within red blood cells (RBCs). Therefore, the first step is to isolate the globin protein from other blood components.

Materials:

-

Whole blood collected in EDTA tubes

-

Phosphate-buffered saline (PBS), ice-cold

-

Deionized water, ice-cold

-

Acid-isopropanol (98% isopropanol, 2% conc. HCl), ice-cold

-

Centrifuge capable of 4°C operation

Procedure:

-

RBC Isolation: Centrifuge whole blood at 2,500 x g for 10 minutes at 4°C. Discard the plasma and buffy coat.

-

RBC Washing: Resuspend the RBC pellet in 3 volumes of ice-cold PBS. Centrifuge again as in step 1. Repeat this wash step two more times to remove residual plasma proteins.

-

Lysis: Lyse the washed RBC pellet by adding 4 volumes of ice-cold deionized water. Vortex vigorously for 1 minute.

-

Globin Precipitation: Add the RBC lysate dropwise to 10 volumes of vigorously stirring, ice-cold acid-isopropanol. A white precipitate (globin) will form.

-

Incubation: Continue stirring at 4°C for 1 hour to ensure complete precipitation.

-

Globin Collection: Centrifuge at 3,000 x g for 10 minutes at 4°C. Discard the supernatant.

-

Washing: Wash the globin pellet with isopropanol to remove heme, then with diethyl ether to dry. Allow the final pellet to air dry completely. The globin can be stored at -80°C until further processing.

Part B: Derivatization and Extraction

Rationale: This critical step uses acid hydrolysis to cleave the N-terminal valine adduct and induce cyclization to the stable MIH form. An internal standard (IS), ideally a stable isotope-labeled version of MIH, is added before this step to account for variations in reaction efficiency and extraction recovery.

Materials:

-

Isolated globin protein

-

Internal Standard (e.g., ¹³C₅,¹⁵N-MIH or 3-ethyl-5-isopropylhydantoin)[3][8]

-

Hydrochloric acid (HCl), 2M

-

Sodium hydroxide (NaOH) for pH adjustment

-

Extraction solvent (e.g., ethyl acetate or a mixture of isopropanol/dichloromethane)

-

Heating block or water bath

Procedure:

-

Sample Preparation: Weigh approximately 10-20 mg of dried globin into a screw-cap reaction vial.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, blank, and calibration standard.

-

Hydrolysis: Add 1 mL of 2M HCl. Cap the vials tightly.

-

Reaction: Heat the mixture at 100-110°C for 1 hour to facilitate hydrolysis and cyclization.[2][8]

-

Cooling & Neutralization: Cool the vials to room temperature. Carefully adjust the pH to approximately 3-5 with NaOH.

-

Extraction: Add 2 mL of the extraction solvent. Vortex vigorously for 2 minutes and then centrifuge to separate the phases.

-

Sample Collection: Carefully transfer the organic (top) layer to a clean tube. Repeat the extraction once more and combine the organic layers.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS or a suitable solvent for GC-MS.

Part C: Instrumental Analysis

Rationale: Tandem mass spectrometry (MS/MS), coupled with either gas chromatography (GC) or liquid chromatography (LC), provides the necessary selectivity and sensitivity for quantifying the low levels of MIH expected in biological samples.[2][9] LC-MS/MS is often preferred for its reduced sample derivatization requirements compared to GC-MS.

LC-MS/MS Method Parameters

The following table provides typical starting parameters for an LC-MS/MS method. These should be optimized for the specific instrument used.

| Parameter | Recommended Setting |

| HPLC Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 5-8 min, hold, re-equilibrate |

| Flow Rate | 0.3 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

MRM is used for its high specificity and sensitivity. The mass spectrometer is set to isolate the parent ion (precursor) of MIH and its internal standard, fragment them, and then monitor for specific product ions.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| MIH | [To be determined] | [To be determined] | Precursor will be [M+H]⁺. Products result from fragmentation of the hydantoin ring. |

| Internal Standard | [To be determined] | [To be determined] | Transitions will be shifted based on the mass difference of the stable isotopes or structural analog. |

Note: Specific m/z values must be determined by infusing pure standards of the analyte and internal standard to optimize instrument response.

Data Analysis and Validation

Trustworthiness and Self-Validation: A robust analytical method requires proper validation.

-

Calibration Curve: Prepare a set of calibration standards by spiking known amounts of MIH and a fixed amount of internal standard into blank globin samples and processing them alongside the unknown samples. Plot the peak area ratio (MIH/IS) against the MIH concentration. A linear regression with r² > 0.99 is required.

-

Quantification: Calculate the concentration of MIH in the unknown samples using the regression equation from the calibration curve.

-

Quality Controls (QCs): Analyze QC samples at low, medium, and high concentrations along with the study samples. The calculated concentrations should be within ±15% of their nominal value.[4]

-

Limit of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are determined by analyzing samples with progressively lower concentrations of the analyte. Methods have demonstrated LODs in the range of 0.01-0.05 µmol/g of hemoglobin or mg/kg of RBC precipitate.[2][4]

-

Precision and Accuracy: Method precision, measured as the percent relative standard deviation (%RSD), should be <15%. Accuracy should be within 85-115% of the true value.[2][4]

Conclusion

The analysis of 3-methyl-5-isopropylhydantoin (MIH) derived from hemoglobin adducts is a specific, sensitive, and reliable method for the biomonitoring of exposure to methyl isocyanate. The long half-life of hemoglobin provides a window of detection that spans up to four months, making this biomarker invaluable for assessing both acute and cumulative exposures in occupational and environmental health studies. The detailed protocol provided herein offers a robust framework for researchers to implement this essential analytical technique.

References

-

Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. ResearchGate. Available at: [Link]

-

Identification and Analysis of Phenyl Methyl Carbamate released from Adducted Hemoglobin for Methyl Isocyanate Exposure Verification. ResearchGate. Available at: [Link]

-

A New General Pathway for Synthesis of Reference Compounds of N-Terminal Valine−Isocyanate Adducts. ACS Publications. Available at: [Link]

-

Isocyanate-specific hemoglobin adduct in rats exposed to 4, 4'-methylenediphenyl diisocyanate. PubMed. Available at: [Link]

-

Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure. PubMed. Available at: [Link]

-

Hemoglobin adducts in workers exposed to 1,6-hexamethylene diisocyanate. PMC. Available at: [Link]

-

New approaches for synthesis and analysis of adducts to N-terminal valine in hemoglobin from isocyanates, aldehydes, methyl vinyl ketone and diepoxybutane. Semantic Scholar. Available at: [Link]

-

Edman Degradation. Chem-Station Int. Ed. Available at: [Link]

-

Formation of 3-methyl-5-isopropylhydantoin from the hemoglobin adduct... ResearchGate. Available at: [Link]

-

Determination of Methyl Isopropyl Hydantoin from Rat Erythrocytes by Gas-chromatography Mass-spectrometry to Determine Methyl Isocyanate Dose Following Inhalation Exposure. South Dakota State University Open PRAIRIE. Available at: [Link]

-

Edman degradation. Wikipedia. Available at: [Link]

-

Studies on the methyl isocyanate adducts with globin. PubMed. Available at: [Link]

-

Analysis of isocyanates with LC-MS/MS. ResearchGate. Available at: [Link]

-

What is the Edman Degradation Method. MtoZ Biolabs. Available at: [Link]

-

Edman Degradation: A Classic Protein Sequencing Technique. MetwareBio. Available at: [Link]

-

Methyl Isocyanate. EPA. Available at: [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of methyl isopropyl hydantoin from rat erythrocytes by gas-chromatography mass-spectrometry to determine methyl isocyanate dose following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hemoglobin adducts in workers exposed to 1,6-hexamethylene diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studies on the methyl isocyanate adducts with globin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Edman Degradation | Chem-Station Int. Ed. [en.chem-station.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Non-Natural Amino Acids: A Detailed Guide to the 5-Isopropyl-5-Methylhydantoin Intermediate Route

Introduction: The Expanding Role of Non-Natural Amino Acids in Therapeutic Innovation

In the landscape of modern drug discovery and medicinal chemistry, non-natural amino acids (NNAAs) have emerged as indispensable tools for crafting novel therapeutics with enhanced pharmacological profiles.[1][2] Unlike the 20 proteinogenic amino acids that constitute the fundamental building blocks of life, NNAAs offer a vast and diverse chemical space for the design of peptides, proteins, and small molecules with improved efficacy, stability, and target selectivity.[3][4] The incorporation of NNAAs can confer numerous advantages, including increased resistance to enzymatic degradation, enhanced cell permeability, and the introduction of unique functionalities for bio-conjugation and probing biological systems.[2][5]

This technical guide provides a comprehensive overview of a robust and versatile method for the synthesis of α,α-disubstituted NNAAs, utilizing 5-isopropyl-5-methylhydantoin as a key intermediate. This approach is particularly valuable for generating sterically hindered amino acids, which are of great interest in constraining peptide conformations and modulating protein-protein interactions.[6] We will delve into the foundational Bucherer-Bergs reaction for the synthesis of the hydantoin scaffold, followed by a detailed protocol for its hydrolysis to the final amino acid product. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the power of NNAAs in their therapeutic programs.

The Hydantoin Pathway: A Time-Tested Strategy for Amino Acid Synthesis

The use of a hydantoin intermediate provides a reliable and scalable route to α,α-disubstituted amino acids. The overall synthetic strategy involves two key transformations:

-

Bucherer-Bergs Reaction: This multicomponent reaction efficiently constructs the 5,5-disubstituted hydantoin ring from a ketone, a cyanide source, and a source of ammonia and carbon dioxide.[7][8]

-

Hydrolysis: The stable hydantoin ring is subsequently hydrolyzed under basic conditions to yield the desired non-natural amino acid.[2]

This two-step process is amenable to a wide range of ketone starting materials, allowing for the synthesis of a diverse library of NNAAs.

Figure 1: Overall synthetic workflow for the preparation of 2-amino-2,3-dimethylbutanoic acid.

Part 1: Synthesis of 5-Isopropyl-5-Methylhydantoin via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a cornerstone of hydantoin synthesis, prized for its operational simplicity and the accessibility of its starting materials.[1] The reaction proceeds through the in-situ formation of an aminonitrile intermediate, which then cyclizes to the stable hydantoin ring.[9] For sterically hindered ketones like 3-methyl-2-butanone, optimizing reaction conditions is crucial to achieving high yields.

Experimental Protocol: Bucherer-Bergs Synthesis

This protocol is adapted from established procedures for the synthesis of 5,5-disubstituted hydantoins.[10][11]

Materials:

-

3-Methyl-2-butanone (Isopropyl methyl ketone)

-

Potassium cyanide (KCN) (EXTREME CAUTION: Highly Toxic!)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, combine 3-methyl-2-butanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.5 eq) in a round-bottom flask.

-

Solvent Addition: Add a 1:1 mixture of ethanol and water to the flask, ensuring the solids are adequately suspended.

-

Reaction: Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require an extended period (12-24 hours) due to the sterically hindered nature of the ketone.[12]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Precipitation: Slowly and carefully acidify the cold reaction mixture with concentrated HCl to a pH of approximately 6-7. This should be done in the fume hood as toxic HCN gas may be evolved. The 5-isopropyl-5-methylhydantoin product will precipitate out of solution.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

Excess Reagents: An excess of potassium cyanide and ammonium carbonate is used to drive the equilibrium towards product formation and to compensate for the potential decomposition of ammonium carbonate at elevated temperatures.[12]

-

Solvent System: The ethanol/water mixture is a common solvent for the Bucherer-Bergs reaction as it helps to dissolve both the organic ketone and the inorganic salts.[3]

-

Temperature: Heating is necessary to overcome the activation energy of the reaction, particularly with a less reactive, sterically hindered ketone.[1]

-

Acidification: Acidification protonates the hydantoin, reducing its solubility in the aqueous medium and causing it to precipitate, which allows for easy isolation.[9]

Figure 2: Step-by-step workflow for the Bucherer-Bergs synthesis of 5-isopropyl-5-methylhydantoin.

Part 2: Hydrolysis of 5-Isopropyl-5-Methylhydantoin to 2-Amino-2,3-dimethylbutanoic Acid

The hydrolysis of the hydantoin ring is a critical step in liberating the desired amino acid. For sterically hindered 5,5-disubstituted hydantoins, harsh conditions are often required to achieve complete conversion.[13] The use of barium hydroxide is a well-established method for this transformation, as it effectively drives the reaction to completion.[2][14] Alternatively, enzymatic hydrolysis using hydantoinases offers a milder and more stereoselective approach, though enzyme selection and optimization are key.[15][16]

Experimental Protocol: Chemical Hydrolysis

Materials:

-

5-Isopropyl-5-methylhydantoin

-

Barium hydroxide octahydrate (Ba(OH)₂)

-

Deionized water

-

Dry ice (solid CO₂) or Ammonium Carbonate

-

Diatomaceous earth (Celite®)

-

Autoclave or a sealed, high-pressure reaction vessel

-

Heating mantle with stirring

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, suspend 5-isopropyl-5-methylhydantoin (1.0 eq) in a solution of barium hydroxide (2.0-3.0 eq) in deionized water.

-

Reaction: Seal the vessel and heat the mixture to 140-160 °C with stirring for 12-24 hours. The elevated temperature and pressure are necessary to facilitate the hydrolysis of the sterically hindered hydantoin.

-

Work-up: After cooling the reaction to room temperature, carefully vent the vessel.

-

Barium Carbonate Precipitation: Add crushed dry ice or a solution of ammonium carbonate to the reaction mixture to precipitate the excess barium ions as barium carbonate (BaCO₃).

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated barium carbonate. Wash the filter cake with hot water.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude amino acid. The product can be further purified by recrystallization from a suitable solvent, such as water/ethanol.

Rationale for Method Selection:

-

Barium Hydroxide: Barium hydroxide is a strong base that is effective for the hydrolysis of amides and related functional groups. Its use is particularly advantageous in this context because the excess can be easily removed by precipitation as insoluble barium carbonate.

-

High Temperature and Pressure: The steric hindrance around the C5 position of the hydantoin ring makes it resistant to hydrolysis under standard conditions. The use of an autoclave allows for temperatures above the boiling point of water, significantly accelerating the reaction rate.

Figure 3: Step-by-step workflow for the hydrolysis of 5-isopropyl-5-methylhydantoin.

Data and Characterization

Thorough characterization of the intermediate and final product is essential to confirm their identity and purity. The following table summarizes expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) | Expected ¹³C NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |

| 5-Isopropyl-5-methylhydantoin | C₇H₁₂N₂O₂ | 156.18 | ~10.5 (s, 1H, NH), ~8.0 (s, 1H, NH), ~2.2 (m, 1H, CH), ~1.3 (s, 3H, CH₃), ~0.9 (d, 6H, CH(CH₃)₂) | ~178 (C=O), ~157 (C=O), ~65 (C5), ~35 (CH), ~25 (CH₃), ~17 (CH(CH₃)₂) | 3200-3400 (N-H stretch), 1700-1780 (C=O stretch) |

| 2-Amino-2,3-dimethylbutanoic Acid | C₆H₁₃NO₂ | 131.17 | ~3.5 (br s, 2H, NH₂), ~2.1 (m, 1H, CH), ~1.2 (s, 3H, CH₃), ~0.9 (d, 6H, CH(CH₃)₂) | ~175 (C=O), ~60 (Cα), ~34 (CH), ~23 (CH₃), ~17 (CH(CH₃)₂) | 3000-3400 (N-H, O-H stretch), 1580-1650 (N-H bend), 1300-1400 (C=O stretch) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5]

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low yield in Bucherer-Bergs reaction | Incomplete reaction due to steric hindrance. | Increase reaction time and/or temperature. Consider using a sealed reaction vessel to reach higher temperatures.[1][12] |

| Decomposition of ammonium carbonate. | Use fresh, high-quality ammonium carbonate. | |

| Incomplete hydrolysis of hydantoin | Insufficiently harsh reaction conditions. | Increase the concentration of barium hydroxide, the reaction temperature, and/or the reaction time. |

| Poor solubility of the hydantoin. | Ensure vigorous stirring during the hydrolysis reaction. | |

| Product contamination | Side reactions during synthesis or hydrolysis. | Purify the intermediate hydantoin thoroughly before hydrolysis. Optimize purification methods (e.g., recrystallization solvent system, column chromatography).[12] |

Conclusion

The synthesis of non-natural amino acids via a 5,5-disubstituted hydantoin intermediate is a powerful and adaptable methodology for accessing novel chemical entities for drug discovery. The Bucherer-Bergs reaction provides a straightforward entry to the key hydantoin scaffold, and subsequent hydrolysis, although sometimes requiring forcing conditions for sterically hindered substrates, reliably yields the desired α,α-disubstituted amino acid. By understanding the principles behind each step and employing careful optimization, researchers can efficiently generate a wide array of unique building blocks to push the boundaries of therapeutic design.

References

- BenchChem. (2025). Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. BenchChem.

- Bucherer, H. T., & Bergs, W. (1934).

- Crosby, J. (2018). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.

- D'yakonov, V. A., & Dzhemilev, U. M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry.

- Wikipedia. (2023, December 1). Bucherer–Bergs reaction. In Wikipedia.

- MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia.

- Serebryany, V. N., & Belokon, Y. N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 3998.